molecular formula C11H10ClN B1610146 2-(Chloromethyl)-4-methylquinoline CAS No. 91348-86-6

2-(Chloromethyl)-4-methylquinoline

Cat. No.: B1610146
CAS No.: 91348-86-6
M. Wt: 191.65 g/mol
InChI Key: FHGYGKQYTPEOPT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of a chloromethyl group at the 2-position and a methyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methylquinoline typically involves the chloromethylation of 4-methylquinoline. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring of 4-methylquinoline.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

    Substitution Products: Derivatives with functional groups such as azides, thiols, or amines.

    Oxidation Products: Quinoline N-oxides and other oxidized derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methylquinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The quinoline ring system can also participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylquinoline: Lacks the methyl group at the 4-position, which can affect its reactivity and biological activity.

    4-Methylquinoline: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    2-Methylquinoline: Lacks the chloromethyl group, affecting its chemical properties and applications.

Uniqueness

2-(Chloromethyl)-4-methylquinoline is unique due to the presence of both the chloromethyl and methyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

IUPAC Name

2-(chloromethyl)-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGYGKQYTPEOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453820
Record name AGN-PC-0NF9R8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91348-86-6
Record name AGN-PC-0NF9R8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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